2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a chemical compound that is part of the pyrrolo[3,2-d]pyrimidine class . This class of compounds has been found to have significant biological activity, including anticancer properties . They are known to inhibit VEGFR2 kinase, which is involved in the proliferation of human umbilical vein endothelial cells .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine compounds involves chemical modifications into its N-5 side chain and conversion of the chemically modified compounds into their salts . The process involves the use of various reagents and solvents, and the reaction is typically carried out at elevated temperatures .Molecular Structure Analysis
The molecular structure of “2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is based on the pyrrolo[3,2-d]pyrimidine core . This core structure is often modified with various substituents to enhance its biological activity .Chemical Reactions Analysis
Pyrrolo[3,2-d]pyrimidine compounds undergo various chemical reactions during their synthesis . For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide results in a 7-methyl product . This product can then react with an appropriate amine to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Future Directions
The future directions for research on “2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” and related compounds could involve further exploration of their biological activity and potential therapeutic applications . For example, they could be investigated as potential anticancer agents due to their ability to inhibit VEGFR2 kinase .
properties
IUPAC Name |
2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-2-12-4-3-5-6(12)7(13)11-8(9)10-5/h3-4H,2H2,1H3,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRBPQVAJGNGEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)NC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180921 |
Source
|
Record name | 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
CAS RN |
129872-85-1 |
Source
|
Record name | 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129872-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.